Ethyl Quinoxaline-6-carboxylate
Overview
Description
Ethyl quinoxaline-6-carboxylate is a compound that falls within the broader class of quinoxaline derivatives. These compounds are of significant interest due to their diverse range of applications, including their use as dyes, in medicinal chemistry as therapeutic agents, and in material science for their electronic properties. The quinoxaline moiety is a bicyclic system consisting of a benzene ring fused to a pyrazine ring, and the presence of a carboxylate ester group at the 6-position introduces reactivity that can be exploited for further chemical transformations.
Synthesis Analysis
The synthesis of quinoxaline derivatives can be achieved through various methods. For instance, ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which are structurally related to this compound, have been synthesized by cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester, with and without concentrated hydrochloric acid as a catalyst . Another synthesis route involves a domino process starting from arylmethyl azides to yield quinoline-3-carboxylic acid ethyl esters . Additionally, ethyl quinoline-3-carboxylates have been synthesized from indoles and halodiazoacetates through a cyclopropanation-ring expansion reaction .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by the presence of a quinoxaline core, which can be further substituted at various positions to yield a wide array of derivatives. For example, the molecular structure of ethyl 2-oxo-2,5-dihydrofuro[2,3-b]quinoxaline-3-carboxylate was confirmed by X-ray diffraction analysis, demonstrating the utility of such techniques in elucidating the structures of novel quinoxaline derivatives .
Chemical Reactions Analysis
Quinoxaline derivatives participate in a variety of chemical reactions. For instance, the radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate led to the formation of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, showcasing the reactivity of these compounds towards halogenation . Dipolar cycloaddition reactions have also been employed to synthesize substituted imidazo[1,5-a]quinoxaline-3-carboxylates from ethyl isocyanoacetate and unsymmetrically substituted quinoxalines .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For example, the orientation parameter (S(A)) of certain ethyl quinoxaline derivatives in nematic liquid crystals suggests their potential application in liquid crystal displays due to their good alignment properties . The presence of substituents on the quinoxaline nucleus significantly affects the in vitro activity of these compounds, as seen in the synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives with antituberculosis activity . Moreover, the antiamoebic activity of ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives has been evaluated, with some derivatives showing greater activity than standard treatments .
Scientific Research Applications
Antituberculosis Agents
Ethyl Quinoxaline-6-carboxylate derivatives have been synthesized and evaluated for their antituberculosis activity. For instance, a study by Jaso et al. (2005) discovered that certain derivatives exhibit significant in vitro activity against tuberculosis. These derivatives are notable for their potency, selectivity, and low cytotoxicity, making them promising leads for new antituberculosis drugs.
Synthesis from Ethyl Gallate
Research by Lima & Porto (2017) reported the efficient synthesis of quinoxalines from gallic acid ethyl ester, a process notable for its high yield and use of ethanol as a solvent. This synthesis method represents an environmentally friendly approach to producing quinoxaline derivatives.
Antiproliferative Activity
A study by Hajri et al. (2016) identified ethyl 3-(arylethynyl)quinoxaline-2-carboxylates with substantial antiproliferative activity against human non-small cell lung carcinoma and glioblastoma cell lines. These findings are significant for potential cancer therapies.
Anti-Trypanosoma Cruzi and Anti-Leishmanial Activity
Research on ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives by Villalobos-Rocha et al. (2014) revealed their in vitro effectiveness against Trypanosoma cruzi trypomastigotes and Leishmania mexicana promastigotes. This study highlights the potential of these compounds in treating parasitic infections.
EGFR-TK Inhibition and Anticancer Activity
A study by Ahmed et al. (2020) synthesized ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates and evaluated their anti-proliferative effects against cancer cell lines, highlighting their potential as anticancer agents with EGFR inhibitory activity.
Antiamoebic Agents
Duque-Montaño et al. (2013) investigated ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives for their antiamoebic activity. They found that several derivatives showed greater activity than standard treatments against Entamoeba histolytica, suggesting their potential as new antiamoebic agents (Duque-Montaño et al., 2013).
Electrochemical Analysis
Shah et al. (2014) explored the redox behavior of a quinoxaline carboxylic acid derivative, highlighting its potential in electrochemical applications. They conducted comprehensive studies to evaluate important thermodynamic parameters and proposed a pH-dependent redox mechanism (Shah et al., 2014).
Antiviral Agents
Elzahabi (2017) synthesized novel quinoxaline derivatives, including ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate, and evaluated their antiviral activity against various viruses like HCV, HBV, HSV-1, and HCMV. This research indicated that some compounds exhibited potent activity against HCMV, suggesting their potential as antiviral agents (Elzahabi, 2017).
In Vitro Efficacy in Experimental Tuberculosis
Vicente et al. (2008) extended previous findings on the in vitro efficacy of 1,4-di-N-oxide quinoxaline derivatives against Mycobacterium tuberculosis. They identified a derivative with in vivo efficacy in a mouse model of tuberculosis, suggesting a novel mode of action different from existing antitubercular drugs (Vicente et al., 2008).
Synthesis of Ethyl 6,7-difluoro-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-α]quinoline-3-carboxylate
Cheng De-jun (2004) explored the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-1, 4-dihydro-[1,3] thiazeto[3,2-α] quinoline-3-carboxylate, which indicates a practical and industrially viable synthesis route for this compound (Cheng De-jun, 2004).
Safety and Hazards
Future Directions
Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
Mechanism of Action
Target of Action
Ethyl Quinoxaline-6-carboxylate, like other quinoxaline derivatives, has been found to interact with a variety of targets, receptors, and microorganisms Quinoxaline derivatives have been used in the design and development of numerous bioactive molecules .
Mode of Action
These compounds have been shown to interact with their targets, leading to a wide range of physicochemical and biological activities
Biochemical Pathways
Quinoxaline derivatives, including this compound, can affect various biochemical pathwaysQuinoxaline derivatives have been used in the design and development of numerous bioactive molecules, suggesting they may influence a wide range of biochemical pathways .
Result of Action
Quinoxaline derivatives have been shown to demonstrate a wide range of physicochemical and biological activities . These activities suggest that this compound may have diverse molecular and cellular effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors could include the presence of other compounds, pH levels, temperature, and more.
This will no doubt be helpful for researchers anticipating a comprehensive overview of quinoxaline derivatives and will benefit future development in this fascinating area of study .
properties
IUPAC Name |
ethyl quinoxaline-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGWBCOZLWDYSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617766 | |
Record name | Ethyl quinoxaline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6924-72-7 | |
Record name | Ethyl 6-quinoxalinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6924-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl quinoxaline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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